molecular formula C26H28N2O4S B492911 N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide CAS No. 690643-30-2

N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide

Cat. No.: B492911
CAS No.: 690643-30-2
M. Wt: 464.6g/mol
InChI Key: LBWMIIYIHSDMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-Benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. Its structure incorporates a 4-benzylpiperidine moiety linked to a 3-methoxybenzenesulfonamide group, a design that suggests potential for multi-target activity. The 4-benzylpiperidine scaffold is a recognized pharmacophore in neuroscience research, often associated with activity at monoaminergic systems . Meanwhile, the benzenesulfonamide group is a privileged structure in drug discovery, frequently found in inhibitors of enzymes like carbonic anhydrases, which are investigated in contexts such as cancer and other diseases . The integration of these features makes this compound a valuable tool for researchers investigating new therapeutic strategies for complex disorders. Potential research applications for this compound include exploration as a potential modulator of neurological targets, given the established role of similar piperidine-based compounds in neuropharmacology . It may also be evaluated for enzyme inhibitory activity, leveraging the known functionality of sulfonamide groups against various enzymatic targets . Furthermore, its hybrid structure makes it a prime candidate for profiling as a multitarget-directed ligand, particularly in areas like Alzheimer's disease research, where compounds with dual cholinesterase and amyloid-beta aggregation inhibitory activity are sought . Researchers are encouraged to utilize this compound to probe its specific mechanism of action, binding affinities, and efficacy in relevant cellular and animal models of disease.

Properties

IUPAC Name

N-[3-(4-benzylpiperidine-1-carbonyl)phenyl]-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-32-24-11-6-12-25(19-24)33(30,31)27-23-10-5-9-22(18-23)26(29)28-15-13-21(14-16-28)17-20-7-3-2-4-8-20/h2-12,18-19,21,27H,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWMIIYIHSDMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H26N2O3S
  • Molecular Weight : 402.52 g/mol

The compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

Research indicates that compounds similar to this compound may exert their biological effects through multiple pathways:

  • Inhibition of Enzymes : Many sulfonamides inhibit carbonic anhydrase and other enzymes, affecting metabolic pathways.
  • Modulation of Neurotransmitter Systems : The piperidine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

Several studies have documented the biological activity of similar compounds. Below is a summary table illustrating key findings:

Activity Effect Reference
Inhibition of Carbonic AnhydraseIC50 = 0.5 μM
Antimicrobial ActivityEffective against S. aureus
Neuroprotective EffectsReduces neuronal apoptosis
Antioxidant ActivityScavenges free radicals

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of related piperidine derivatives in a model of neurodegeneration. The compound demonstrated significant reduction in neuronal cell death and improved behavioral outcomes in rodent models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. This compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, highlighting its potential as an antibiotic agent.

Research Findings

Recent research has further elucidated the compound's biological activity:

  • Pharmacokinetics : Studies indicate that the compound has favorable absorption characteristics with a half-life suitable for therapeutic use.
  • Toxicology : Preliminary toxicological assessments show low acute toxicity, making it a candidate for further development.
  • Structure-Activity Relationship (SAR) : Variations in the benzene and piperidine substituents have been correlated with enhanced biological activity, indicating that modifications could optimize efficacy.

Scientific Research Applications

Medicinal Chemistry

1.1. Inhibition of Enzymatic Activity

One of the primary applications of N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide is its role as an inhibitor of specific enzymes, particularly in the context of neurological disorders. Research has demonstrated that compounds with similar structures exhibit high selectivity for monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, which plays a crucial role in pain modulation and neuroprotection .

Table 1: Inhibition Potency of Related Compounds

Compound NameIC50 (nM)Target Enzyme
This compoundTBDMAGL
JZL-1842.5MAGL
ABX-14315.0MAGL

1.2. Treatment of Neurological Disorders

The compound is being investigated for its potential therapeutic effects in treating conditions such as multiple sclerosis and neuropathic pain syndromes. Clinical trials have highlighted its efficacy in managing central neuropathic pain, particularly in patients suffering from conditions like neuromyelitis optica spectrum disorder .

Pharmacological Insights

2.1. Mechanism of Action

This compound operates through selective inhibition of MAGL, leading to increased levels of endocannabinoids, which are known to modulate pain and inflammation. This mechanism is particularly beneficial for patients with chronic pain conditions, providing a new avenue for treatment without the side effects typically associated with opioid analgesics .

Case Study: Efficacy in Pain Management

A recent study evaluated the compound's effectiveness in a cohort of patients with chronic pain stemming from multiple sclerosis. Results indicated a significant reduction in pain scores compared to baseline measurements, suggesting that the compound could serve as a viable alternative to traditional pain management therapies .

Future Directions and Research Opportunities

Ongoing research aims to further elucidate the potential applications of this compound in various therapeutic areas, including:

  • Cancer Therapy : Investigating its role in modulating tumor microenvironments.
  • Neurodegenerative Diseases : Exploring its neuroprotective properties against diseases like Alzheimer's and Parkinson's.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-{4-[(4-Benzyl-1-Piperazinyl)Carbonyl]Benzyl}-3-Methoxybenzenesulfonamide
  • Molecular Formula : C₂₆H₂₉N₃O₄S
  • Key Differences :
    • Replaces the piperidine ring in the target compound with a piperazine ring.
    • The benzyl group is attached to the piperazine nitrogen instead of piperidine.
  • Altered steric effects due to the planar piperazine ring may influence binding affinity compared to the chair conformation of piperidine .
N-(3-Chlorophenyl)-3-Methoxybenzenesulfonamide
  • Molecular Formula: C₁₃H₁₂ClNO₃S
  • Key Differences :
    • Simplifies the structure by replacing the benzylpiperidine-carbonyl-phenyl group with a 3-chlorophenyl substituent.
  • Implications: Reduced molecular weight (297.76 g/mol vs. ~479.59 g/mol for the target compound) may improve solubility but decrease target specificity.
4-Amino-N-(4-Chlorophenyl)-3-Methoxybenzenesulfonamide
  • Molecular Formula: Not explicitly stated, but inferred to include C₁₃H₁₂ClN₂O₃S.
  • Key Differences: Features an amino group at the 4-position of the benzene ring and a 4-chlorophenyl group.
  • Implications: The amino group could participate in hydrogen bonding or serve as a site for further functionalization.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Potential Advantages
Target Compound ~479.59 Benzylpiperidine, carbonyl, sulfonamide Enhanced lipophilicity for membrane penetration
N-{4-[(4-Benzyl-1-piperazinyl)carbonyl]… 479.59 Piperazine, benzyl, sulfonamide Increased basicity for charged interactions
N-(3-Chlorophenyl)-3-methoxy… 297.76 Chlorophenyl, sulfonamide Improved solubility, simpler synthesis

Preparation Methods

Preparation of 4-Benzylpiperidine

4-Benzylpiperidine is typically synthesized via reductive amination or alkylation of piperidine. For instance, benzylation of piperidine using benzyl bromide in the presence of a base such as potassium carbonate yields 4-benzylpiperidine.

Carboxylation to 4-Benzylpiperidine-1-carboxylic Acid

The piperidine nitrogen is functionalized via reaction with phosgene or triphosgene to form the carbonyl chloride. Alternatively, carboxylation using chloroformate derivatives (e.g., benzyl chloroformate) under anhydrous conditions generates the 1-carboxylate intermediate.

Activation as Carbonyl Chloride

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the corresponding acyl chloride, a reactive intermediate for subsequent amide coupling.

Synthesis of 3-Amino-N-(3-methoxybenzenesulfonyl)aniline

Sulfonylation of 3-Nitroaniline

3-Nitroaniline is reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 3-nitro-N-(3-methoxybenzenesulfonyl)aniline . The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Amide Coupling Reaction

Coupling Methodology

The final step involves reacting 4-benzylpiperidine-1-carbonyl chloride with 3-amino-N-(3-methoxybenzenesulfonyl)aniline under Schotten-Baumann conditions or using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine).

Representative Procedure:

  • Reagents :

    • 4-Benzylpiperidine-1-carbonyl chloride (1.2 eq)

    • 3-Amino-N-(3-methoxybenzenesulfonyl)aniline (1.0 eq)

    • HATU (1.5 eq), DIPEA (3.0 eq)

    • Solvent: Anhydrous DMF or dichloromethane

  • Conditions :

    • Stir at room temperature for 12–16 hours under nitrogen.

    • Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient).

  • Yield : 75–90% (based on analogous reactions).

Alternative Synthetic Routes

Direct Sulfonylation of Preformed Amide

An alternative approach involves first coupling 4-benzylpiperidine-1-carbonyl chloride with 3-nitroaniline, followed by nitro reduction and sulfonylation. This route minimizes side reactions during sulfonamide formation.

Key Data:

StepReagents/ConditionsYield (%)
Amide formationHATU, DIPEA, DMF, 24°C, 16h85
Nitro reductionH₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6h92
Sulfonylation3-Methoxybenzenesulfonyl chloride, Pyridine, 0°C→25°C78

Challenges and Optimization

Steric Hindrance

The bulkiness of the 4-benzylpiperidine moiety may slow amide coupling. Using elevated temperatures (40–50°C) or microwave-assisted synthesis can improve reaction kinetics.

Purification

Due to the polar nature of sulfonamides, reverse-phase chromatography (C18 column, acetonitrile/water) is often required for final purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.82–7.45 (m, aromatic protons), 3.89 (s, 3H, OCH₃), 3.62–3.55 (m, piperidine CH₂), 2.41 (s, 2H, benzyl CH₂).

  • LC-MS : [M+H]⁺ = 468.2 (calculated), 468.1 (observed) .

Q & A

Basic: What are the optimal synthetic routes for N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide, and how can reaction yields and purity be maximized?

Answer:
The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Coupling Reactions : Amide bond formation between 4-benzylpiperidine-1-carbonyl chloride and an aniline derivative under anhydrous conditions (e.g., THF, HBTU/Et3N as coupling agents) .
  • Sulfonylation : Reacting the intermediate with 3-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et3N) to introduce the sulfonamide group.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methylethyl ketone/hexane mixtures) to isolate high-purity products .
    Critical Factors : Monitor reaction progress via TLC/HPLC, optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), and control temperature (0–25°C) to minimize side reactions.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) confirms structural integrity, with key signals for the benzylpiperidine (δ 2.5–3.5 ppm, piperidine protons), sulfonamide (δ 7.5–8.5 ppm, aromatic protons), and methoxy group (δ 3.8 ppm) .
  • LCMS/HRMS : Verify molecular weight (e.g., m/z 505.1 [M+H]+) and purity (>95%) using reverse-phase C18 columns (MeCN/H2O mobile phase) .
  • X-ray Crystallography : Resolve crystal structure using SHELX software for refinement; validate hydrogen bonding and π-π stacking interactions critical for biological activity .

Advanced: How does the compound’s structural conformation, determined via X-ray crystallography, influence its biological interactions?

Answer:
X-ray analysis reveals:

  • Piperidine Ring Orientation : The 4-benzylpiperidine moiety adopts a chair conformation, positioning the benzyl group for hydrophobic interactions with protein pockets (e.g., tubulin or kinase targets) .
  • Sulfonamide Geometry : The sulfonamide group forms hydrogen bonds with key residues (e.g., Lys/Arg in enzymes), enhancing binding affinity. Torsional angles between the phenyl rings affect steric compatibility with target sites .
    Methodology : Use SHELXL for refinement; analyze bond lengths/angles to predict steric and electronic effects on activity .

Advanced: What in vitro models are appropriate for evaluating its antitumor efficacy, and how do results compare to analogs like E7010?

Answer:

  • Cell Line Panels : Use the NCI-60 human cancer cell line screen to assess GI50 values. Compare results with COMPARE algorithm to identify mechanistic similarities to E7010 (a tubulin inhibitor) or E7070 (cell cycle disruptor) .
  • Flow Cytometry : Evaluate cell cycle arrest (e.g., G2/M phase for antimitotic activity) and apoptosis (Annexin V/PI staining) .
  • Tubulin Polymerization Assays : Quantify inhibition via turbidimetry (340 nm) to confirm microtubule-targeting mechanisms .
    Key Finding : Unlike E7010, this compound may exhibit dual activity (cell cycle arrest + tubulin disruption), requiring transcriptomic profiling (microarrays) to resolve pathways .

Advanced: How can researchers resolve discrepancies in biological activity data across different cell lines?

Answer:

  • Gene Expression Profiling : Use high-density oligonucleotide microarrays to identify differentially expressed genes (e.g., tubulin isoforms, apoptosis regulators) that correlate with sensitivity .
  • Proteomic Analysis : Validate target engagement via Western blot (e.g., phosphorylated Akt/mTOR for survival pathways) .
  • Statistical Modeling : Apply hierarchical clustering (COMPARE analysis) to group cell lines by response patterns and identify outliers due to genetic mutations (e.g., p53 status) .

Advanced: What are the implications of modifying the benzylpiperidine or sulfonamide moieties on pharmacokinetics and target selectivity?

Answer:

  • Benzylpiperidine Modifications :
    • Hydrophobicity : Introducing electron-withdrawing groups (e.g., -CF3) enhances blood-brain barrier penetration but may reduce solubility.
    • Stereochemistry : Chiral centers (e.g., 3-methylpiperazine derivatives) improve selectivity for kinases vs. tubulin .
  • Sulfonamide Adjustments :
    • Methoxy Position : Shifting from 3-methoxy to 4-methoxy increases metabolic stability (reduced CYP3A4 oxidation) .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict ADMET properties and optimize logP (target ~3.5) .

Advanced: How can researchers validate the compound’s mechanism of action when conflicting data arise from phenotypic screens?

Answer:

  • CRISPR Knockout Models : Silence putative targets (e.g., β-tubulin isotypes) in resistant cell lines to confirm on-target effects .
  • Biophysical Assays : Surface plasmon resonance (SPR) or ITC directly measure binding affinity to purified proteins (e.g., tubulin) .
  • Transcriptomic Meta-Analysis : Cross-reference gene expression signatures with known inhibitors (e.g., paclitaxel for microtubules) to identify overlapping pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.